molecular formula C13H15NO3 B13932467 2-(2-Methoxy-quinolin-8-yl)-propane-1,3-diol

2-(2-Methoxy-quinolin-8-yl)-propane-1,3-diol

Cat. No.: B13932467
M. Wt: 233.26 g/mol
InChI Key: GIOGXNKXHHVHHF-UHFFFAOYSA-N
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Description

2-(2-Methoxy-quinolin-8-yl)-propane-1,3-diol is a chemical compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-quinolin-8-yl)-propane-1,3-diol typically involves the reaction of 2-methoxyquinoline with appropriate reagents to introduce the propane-1,3-diol moiety. One common method involves the use of bromomethyl derivatives and subsequent substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-quinolin-8-yl)-propane-1,3-diol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown potential as an antimicrobial and cytotoxic agent.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in treating diseases such as malaria and cancer.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-quinolin-8-yl)-propane-1,3-diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit topoisomerase II activity, leading to cytotoxic effects on cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

2-(2-Methoxy-quinolin-8-yl)-propane-1,3-diol is unique due to its specific structure, which combines the quinoline ring with a propane-1,3-diol moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

2-(2-methoxyquinolin-8-yl)propane-1,3-diol

InChI

InChI=1S/C13H15NO3/c1-17-12-6-5-9-3-2-4-11(13(9)14-12)10(7-15)8-16/h2-6,10,15-16H,7-8H2,1H3

InChI Key

GIOGXNKXHHVHHF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC=C2C(CO)CO)C=C1

Origin of Product

United States

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